molecular formula C10H14ClNO2 B14366159 3-Chloro-1-hexyl-1H-pyrrole-2,5-dione CAS No. 90492-11-8

3-Chloro-1-hexyl-1H-pyrrole-2,5-dione

Cat. No.: B14366159
CAS No.: 90492-11-8
M. Wt: 215.67 g/mol
InChI Key: XARPZXZPSKPXCM-UHFFFAOYSA-N
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Description

3-Chloro-1-hexyl-1H-pyrrole-2,5-dione is a heterocyclic compound that contains a pyrrole ring substituted with a chlorine atom at the 3-position and a hexyl group at the 1-position. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-hexyl-1H-pyrrole-2,5-dione typically involves the chlorination of 1-hexyl-1H-pyrrole-2,5-dione. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-hexyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol (EtOH).

Major Products

    Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrrole derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-1-hexyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-hexyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

90492-11-8

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-chloro-1-hexylpyrrole-2,5-dione

InChI

InChI=1S/C10H14ClNO2/c1-2-3-4-5-6-12-9(13)7-8(11)10(12)14/h7H,2-6H2,1H3

InChI Key

XARPZXZPSKPXCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C=C(C1=O)Cl

Origin of Product

United States

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